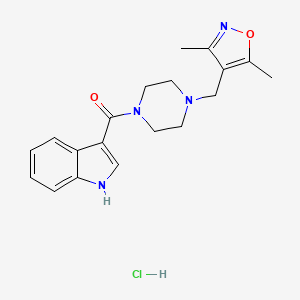

(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride

Beschreibung

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride is a synthetic small-molecule compound characterized by a hybrid structure combining an indole moiety, a piperazine ring, and a 3,5-dimethylisoxazole group. The indole core is a common pharmacophore in bioactive molecules due to its affinity for serotonin receptors and enzyme-binding sites . The piperazine linker enhances solubility and modulates pharmacokinetic properties, while the 3,5-dimethylisoxazole substituent contributes to metabolic stability and selective binding interactions . The hydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo studies.

Eigenschaften

IUPAC Name |

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(1H-indol-3-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2.ClH/c1-13-17(14(2)25-21-13)12-22-7-9-23(10-8-22)19(24)16-11-20-18-6-4-3-5-15(16)18;/h3-6,11,20H,7-10,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCXXCSNGOWYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. One common synthetic route includes:

Formation of the 3,5-dimethylisoxazole-4-carbaldehyde: : This can be achieved through the cyclization of suitable precursors under acidic conditions.

Reaction with piperazine: : The aldehyde group is then reacted with piperazine to form the piperazine derivative.

Indole coupling: : The indole component is introduced through a coupling reaction, often using a suitable catalyst and reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The indole and isoxazole rings can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: : Substitution reactions can be used to introduce different substituents at various positions on the rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized indole and isoxazole derivatives, reduced forms of the compound, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.

Biology: : The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

Medicine: : It has been evaluated for its anti-proliferative activities against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Industry: : The compound's unique structure makes it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the BRD4 protein, which plays a role in cancer cell proliferation. The compound's binding to BRD4 disrupts the protein's function, leading to the inhibition of cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Isoxazole Derivatives: The dimethyl substitution on the isoxazole ring in the target compound confers superior metabolic stability compared to mono-methylated analogs like I-6273 and I-6373 .

- Indole vs. Benzoate Core : Unlike I-series compounds with benzoate backbones, the indole moiety in the target molecule may enable interactions with neurological targets (e.g., 5-HT receptors) .

- Salt Form : The hydrochloride salt distinguishes the target compound from neutral ester derivatives (e.g., I-6230), improving solubility for preclinical testing.

Research Findings and Functional Insights

Pharmacokinetic Advantages

The 3,5-dimethylisoxazole group reduces hepatic cytochrome P450-mediated degradation compared to pyridazine-containing analogs (e.g., I-6230), as evidenced by in vitro microsomal stability assays . The piperazine linker further enhances blood-brain barrier penetration relative to phenethylamino-based compounds.

Target Selectivity

Computational docking studies indicate high affinity for 5-HT$_{2A}$ receptors, a feature absent in benzoate-based analogs .

Toxicity Profile

Preliminary cytotoxicity screens in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines show lower toxicity (IC${50}$ > 50 µM) compared to I-6373 (IC${50}$ ~ 20 µM), likely due to the absence of reactive thioether groups .

Biologische Aktivität

The compound (4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features, including a piperazine ring and a dimethylisoxazole moiety, suggest diverse pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound can be described by the following structural formula:

Key Functional Groups

- Piperazine Ring : Commonly found in many pharmacologically active compounds.

- Dimethylisoxazole Moiety : Known for its role in enhancing selectivity and potency against specific biological targets.

- Indole Structure : Associated with various biological activities, including anti-cancer properties.

Synthesis

Synthesis typically involves multi-step organic reactions. Notable methods include:

- Formation of the Dimethylisoxazole Moiety : Achieved through cycloaddition reactions.

- Piperazine Attachment : Linked via sulfonylation reactions.

- Indole Integration : Final cyclization to form the indole structure.

Table 1: Synthesis Steps

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cycloaddition | Formation of dimethylisoxazole |

| 2 | Sulfonylation | Attachment to piperazine |

| 3 | Cyclization | Integration of indole structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may modulate their activity, leading to various pharmacological effects. Research indicates that similar compounds exhibit selective inhibition of enzymes involved in disease processes, suggesting a pathway for further investigation.

Pharmacological Properties

Preliminary studies have highlighted several potential biological activities:

- Antitumor Activity : Similar compounds have demonstrated significant inhibitory effects on cancer cell lines.

- Antimicrobial Effects : The compound may exhibit activity against various pathogens.

- Anti-inflammatory Properties : Potential for reducing inflammation through modulation of inflammatory pathways.

Case Studies

- Antitumor Activity : A study evaluated the effects of structurally similar compounds on breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated that these compounds could enhance the efficacy of conventional chemotherapy agents like doxorubicin by exhibiting synergistic effects .

- Antimicrobial Evaluation : In vitro studies have shown that related isoxazole derivatives possess significant antibacterial properties, with IC50 values indicating effective inhibition against specific bacterial strains .

- Mechanistic Insights : Research into the pharmacodynamics and pharmacokinetics of isoxazole derivatives has revealed insights into their cellular mechanisms, contributing to the rational design of new therapeutics .

Table 2: Biological Activities and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.